molecular formula C18H20N4O4S B2415586 3,5-dimethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)isoxazole-4-sulfonamide CAS No. 933214-55-2

3,5-dimethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)isoxazole-4-sulfonamide

Cat. No. B2415586
CAS RN: 933214-55-2
M. Wt: 388.44
InChI Key: CZUTXRNVTZOCFT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)isoxazole-4-sulfonamide, also known as Compound A, is a novel isoxazole sulfonamide derivative that has shown potential as a therapeutic agent in various scientific research studies. This compound was first synthesized by a team of researchers from a pharmaceutical company, and since then, it has been extensively studied for its various biological and pharmacological activities.

Scientific Research Applications

Synthesis and Characterization

  • Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized, starting from 3,5-dimethylisoxazole. These include aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle (Filimonov et al., 2006).

Bioorganic and Medicinal Chemistry

  • Sulfonamide derivatives are integral in bioorganics and medicinal chemistry. Molecular conformation and tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide are crucial for their pharmaceutical and biological activities (Erturk et al., 2016).
  • The development of heterocyclic compounds containing a sulfonamido moiety for antibacterial applications. Precursors were reacted with various compounds, producing pyran, pyridine, and pyridazine derivatives (Azab et al., 2013).

Pharmacological Properties

  • The pharmacological and chemotherapeutic properties of related compounds like 3,4-dimethyl-5-sulfanilamido-isoxazole were explored, showing good solubility and low toxicity, indicating favorable therapeutic potentialities (Schnitzer & Foster, 1946).

Molecular Docking and DFT Calculations

  • Molecular docking and Density Functional Theory (DFT) calculations were used to study new benzenesulfonamide derivatives. This provided insights into the potential interaction of these compounds against specific targets, helping in the design of new pharmaceutical agents (Fahim & Shalaby, 2019).

Antimicrobial and Antioxidant Activity

  • Synthesis and study of sulfonamide derivatives for their antimicrobial and antioxidant activities. Compounds like pyrazoline benzensulfonamides were evaluated against bacterial and fungal strains, revealing significant activities (Badgujar et al., 2018).

Chemical Reactivity and Structure-Activity Relationships

  • Exploring the chemical reactivity and structure-activity relationships in sulfonamide derivatives. This includes the synthesis of novel compounds and evaluating their potential as antibacterial agents, with some showing high activities (Gadad et al., 2000).

Advances in Sulfonamide-Based Hybrids

  • Recent advances in designing and developing two-component sulfonamide hybrids. These hybrids incorporate various organic compounds and demonstrate a range of pharmacological activities (Ghomashi et al., 2022).

properties

IUPAC Name

3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-10-25-17-9-8-16(19-20-17)14-6-5-7-15(11-14)22-27(23,24)18-12(2)21-26-13(18)3/h5-9,11,22H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUTXRNVTZOCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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